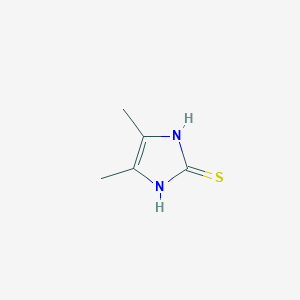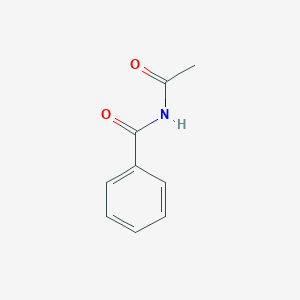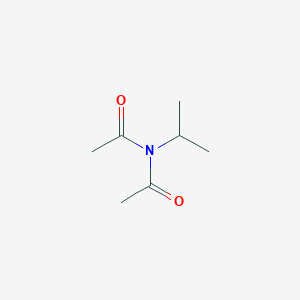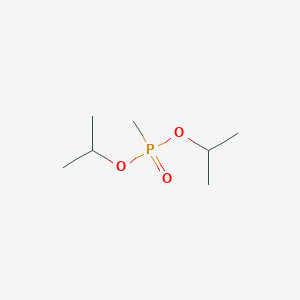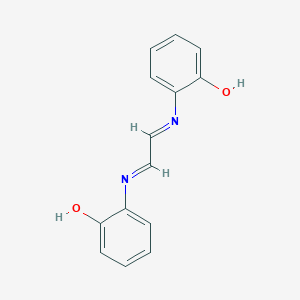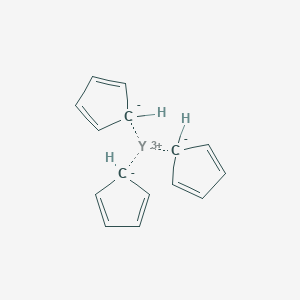
Phenol, dinonyl-
Overview
Description
Phenol, dinonyl- is a derivative of phenol, which is the simplest member of a family of compounds in which a hydroxyl group is attached directly to a benzene ring . It is a mixture of various isomers and may contain up to 15% nonyl phenol .
Synthesis Analysis
Phenolic compounds, including Phenol, dinonyl-, can be synthesized through various methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Advanced strategies with high selectivity, efficiency, and practicality have been emphasized in recent studies .Molecular Structure Analysis
Phenolic compounds, including Phenol, dinonyl-, are described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Chemical Reactions Analysis
Phenols, including Phenol, dinonyl-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of the same molecular mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Antioxidants in Foods
Phenolic compounds, including Dinonyl phenol, have applications as antioxidants in foods . They are used in dairy products and as food additives . They are known to act as an antioxidant by reacting with a variety of free radicals . Milk and dairy products are supplemented with these compounds to enhance color, taste, storage stability, and consequent quality .
Health Benefits
Phenolic compounds in foods possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties . The role of phenolic compounds against oxidative stress and aging has been presented .
Food Additives
Phenolic compounds are used as food additives, that is, antimicrobial, and antioxidant agents . They are also used as flavoring agents .
Functional Food Ingredients
Due to the toxicity of synthetic antioxidants, phenolic compounds from foods or plants can be used as functional food ingredients .
Technological Applications
Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .
Sustainable Resourcing and Stability
Techniques to improve their sustainable resourcing, stability and bioavailability will be presented and discussed . Despite their large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
Safety And Hazards
Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . Technical dinonyl phenol may cause symptoms of lung oedema .
properties
IUPAC Name |
2,3-di(nonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTAIYGNOFSMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID. | |
| Record name | Phenol, dinonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
~320 °C | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): ~0.91 | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 12.0 | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Phenol, dinonyl- | |
CAS RN |
1323-65-5 | |
| Record name | Dinonyl phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dinonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINONYL PHENOL (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Dinonyl Phenol used to modify the properties of other materials?
A1: Dinonyl phenol can act as a reactive diluent in the production of thermosetting resins. For instance, when incorporated into a system based on fluorinated bisphenol A dicyanate (6F-BADCY), Dinonyl Phenol Cyanate (DNPC) modifies the resulting network structure. [] This modification leads to highly branched triazine polymers with a reduced molar crosslink density, making the final resin more processable under conditions similar to those used for FR-4 epoxy. [] Essentially, it allows for tailoring the resin's properties to suit specific manufacturing processes.
Q2: Does Dinonyl Phenol have any antioxidant properties?
A2: While not directly addressed in the provided research, Dinonyl Phenol serves as a building block for creating molecules with antioxidant properties. Studies highlight the synthesis of long aliphatic chain-containing substituted phenols derived from Dinonyl Phenol, such as (9-(2-hydroxy 3,5-dinonylphenyl) methyl stearate (DNPMS). [] These derivatives demonstrate antioxidant behavior in natural rubber mixtures, enhancing their resistance to degradation. []
Q3: What is the environmental fate of Dinonyl Phenol, particularly in water treatment?
A3: Research indicates that Dinonyl Phenol ethoxylates, commonly used as non-ionic surfactants, are susceptible to degradation by ozone. [] Ozonation leads to the cleavage of polyethoxylate chains, breaking them down into smaller polyethylene glycols. [] This process is significant in wastewater treatment, as it can enhance the biodegradability of these surfactants, reducing their environmental persistence.
Q4: Can Dinonyl Phenol be purified to a high degree for specific industrial applications?
A4: Yes, a refining technique specifically designed for industrial-grade Dinonyl Phenol exists. [] This multi-step process involves evaporation, distillation, and rectification to remove impurities like phenol and separate Dinonyl Phenol from rough Dinonyl Phenol. [] The technique utilizes controlled temperature and pressure settings within distillation and rectification towers to achieve a high level of purity, making it suitable for demanding applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



